molecular formula C6H14ClNO2 B1469812 2-(Azaniumylmethyl)-2-methylbutanoic acid chloride CAS No. 1485425-33-9

2-(Azaniumylmethyl)-2-methylbutanoic acid chloride

Cat. No.: B1469812
CAS No.: 1485425-33-9
M. Wt: 167.63 g/mol
InChI Key: RSVQEYHXXIQIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azaniumylmethyl)-2-methylbutanoic acid chloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research efforts have been dedicated to synthesizing and characterizing compounds with structures similar to 2-(Azaniumylmethyl)-2-methylbutanoic acid chloride. For instance, the synthesis of optically active compounds from 2-methylbutanoic acid by asymmetric hydrogenation and further reactions to produce compounds with potential flavor or aroma applications has been explored (Yuasa & Yuasa, 2008). Similarly, research into the facile and efficient synthesis of 4-azidotetrafluoroaniline demonstrates the versatility of related chemical structures in creating photoaffinity reagents, highlighting the importance of methodological advancements in organic synthesis (Chehade & Spielmann, 2000).

Aroma Compound Analysis

The study of fermentation processes and the Ehrlich pathway has revealed insights into the formation of aroma compounds from amino acids, showcasing the application of 2-methylbutanoic acid derivatives in understanding flavor profiles in fermented foods (Matheis, Granvogl, & Schieberle, 2016). This research not only aids in the comprehension of flavor compound biosynthesis but also in the enhancement of food products through biotechnological methods.

Fermentation and Food Technology

Further studies have concentrated on the metabolic pathways of microorganisms, such as Staphylococcus xylosus, in the production of organoleptic metabolites from branched-chain amino acids. This research underscores the metabolic diversity and potential of microbes in producing valuable compounds for food technology applications (Beck, Hansen, & Lauritsen, 2002).

Advanced Material and Chemical Engineering

The exploration of ionic liquids in reactions such as the alkylation of isobutane with 2-butene provides insights into the role of chemical compounds in enhancing the efficiency of industrially relevant chemical reactions. This research highlights the potential for using innovative catalyst systems to improve reaction outcomes, which is critical for the development of sustainable chemical processes (Yoo, Namboodiri, Varma, & Smirniotis, 2004).

Properties

IUPAC Name

(2-carboxy-2-methylbutyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-6(2,4-7)5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVQEYHXXIQIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C[NH3+])C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.